molecular formula C13H7F3N2 B13664759 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Katalognummer: B13664759
Molekulargewicht: 248.20 g/mol
InChI-Schlüssel: BCWGTRIGQUXLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine ( 1548309-16-5) is a fluorinated nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its wide spectrum of potent biological activities . Researchers value this scaffold for its applications in developing novel therapeutics, particularly as kinase inhibitors in oncology and as agents against infectious diseases . The specific substitution pattern on this molecule is strategically designed for optimal interaction with biological targets. The incorporation of fluorine atoms at the 2,4- positions of the phenyl ring and the 6- position of the imidazopyridine ring is a common strategy in lead optimization. Fluorination can profoundly improve a compound's metabolic stability, membrane permeability, and overall bioavailability, which includes the potential for enhanced central nervous system (CNS) exposure—a critical factor for drugs targeting CNS-localized diseases . This makes the compound particularly valuable for researching treatments for late-stage diseases where parasites or cancer cells have crossed the blood-brain barrier . In research settings, this compound serves as a key synthetic intermediate or a final scaffold for constructing more complex bioactive molecules. Its structure is amenable to further functionalization, allowing for extensive Structure-Activity Relationship (SAR) studies to refine potency and selectivity . The imidazo[1,2-a]pyridine core can engage in critical interactions with enzyme targets, such as face-to-face π-stacking with tyrosine residues in kinase domains and forming hydrogen bonds with catalytic aspartate residues, mechanisms that are well-documented for related c-Met kinase inhibitors . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Eigenschaften

Molekularformel

C13H7F3N2

Molekulargewicht

248.20 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7F3N2/c14-8-1-3-10(11(16)5-8)12-7-18-6-9(15)2-4-13(18)17-12/h1-7H

InChI-Schlüssel

BCWGTRIGQUXLBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization to Form Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is commonly synthesized via a condensation reaction between 2-aminopyridines and α-haloketones or α-haloaldehydes. For fluorinated derivatives, fluorinated 2-aminopyridines or halogenated ketones are employed.

Typical procedure:

  • React 6-fluoro-2-aminopyridine with an appropriate α-haloketone bearing the 2,4-difluorophenyl group.
  • The reaction proceeds under reflux in polar solvents such as ethanol or acetonitrile.
  • Cyclization occurs to yield the imidazo[1,2-a]pyridine ring system with fluorine substituents in place.

Direct Fluorination at the 6-Position

Fluorination at the 6-position of the imidazo[1,2-a]pyridine ring can be achieved by:

  • Using 6-fluoro-2-aminopyridine as the starting material in the cyclization step, ensuring the fluorine is already present.
  • Alternatively, electrophilic fluorination post-ring formation using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

Representative Synthetic Route from Patent CN113549068A

Patent CN113549068A describes a synthetic route for novel imidazopyridine compounds including fluorinated derivatives:

  • Step 1: Preparation of substituted 2-aminopyridine with fluorine at the 6-position.
  • Step 2: Reaction with 2,4-difluorophenyl-containing α-haloketone under cyclization conditions to form the imidazo[1,2-a]pyridine core.
  • Step 3: Purification by recrystallization or chromatography to obtain the target compound.

This method emphasizes the use of fluorinated building blocks and palladium-catalyzed coupling reactions to achieve selective substitution patterns.

Alternative Methods and Catalysts

  • Copper(I) iodide and copper(I) chloride catalysts have been reported for Ullmann-type couplings to attach aryl groups to heterocycles.
  • Raney nickel and Raney catalyst systems are sometimes employed for reduction steps if needed.
  • Ligand variations such as diphenylphosphane or cyclopenta-1,3-dien-1-yl(diphenyl)phosphane can optimize catalytic efficiency.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Materials Catalyst/Conditions Outcome/Notes
Cyclization 6-Fluoro-2-aminopyridine + α-haloketone (2,4-difluorophenyl) Reflux in ethanol or acetonitrile Formation of imidazo[1,2-a]pyridine core
Cross-coupling Halogenated imidazo[1,2-a]pyridine + 2,4-difluorophenylboronic acid Pd(OAc)2, PPh3, K2CO3, toluene, 100 °C Introduction of 2-(2,4-difluorophenyl) substituent
Direct fluorination (optional) Imidazo[1,2-a]pyridine intermediate NFSI or Selectfluor, mild conditions Fluorination at 6-position if not pre-fluorinated
Purification Recrystallization or chromatography Appropriate solvents Isolation of pure target compound

Research Findings and Considerations

  • The use of fluorinated precursors ensures regioselective incorporation of fluorine atoms, which is critical for the biological activity of these compounds.
  • Palladium-catalyzed cross-coupling reactions are preferred for their high selectivity and yields in attaching fluorinated aryl groups.
  • Reaction conditions such as solvent choice, temperature, and base significantly influence product purity and yield.
  • The synthetic routes described in patent literature demonstrate scalability and reproducibility suitable for pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

  • A methyl group at position 6 increases lipophilicity (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility . Key Data: Molecular weight = 226.25 g/mol; IR bands at 3080 cm⁻¹ (C-H aromatic), 1599 cm⁻¹ (C=N) .
  • N-2,5-Difluorophenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 16) :

    • The 2,5-difluorophenyl configuration introduces asymmetric electronic effects, altering binding affinity in receptor assays.
    • Carboxamide group at position 2 enhances hydrogen-bonding capacity, improving target selectivity .
  • 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine (CAS 1228304-15-1) :

    • Bromine at position 6 increases molecular weight (MW = 313.1 g/mol) and polarizability, favoring halogen bonding in protein interactions.
    • Comparatively lower metabolic stability due to bromine’s susceptibility to oxidative debromination .

Chlorinated Analogues

  • Higher metabolic stability than fluorinated analogues but may exhibit toxicity risks from chlorinated metabolites .

Modifications on the Imidazo[1,2-a]pyridine Core

Functional Group Additions

  • 2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (IP-3) :

    • Piperazinylmethyl group at position 3 introduces basicity (pKa ~8.5), improving solubility in acidic environments.
    • Key Data : MW = 400.5 g/mol; MS m/z = 400 [M⁺] .
  • 1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS 1216267-00-3) :

    • Trifluoromethyl group at position 6 enhances electron-withdrawing effects, lowering HOMO energy (-9.2 eV) and influencing redox properties.
    • Methanamine substituent facilitates conjugation with targeting moieties in prodrug designs .

Positional Isomerism

  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1359655-87-0) :
    • Fluorine at position 7 alters the electron density distribution, reducing aromatic π-stacking interactions compared to 6-fluoro isomers.
    • Carboxylic acid group enables salt formation, improving crystallinity and formulation stability .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Key Substituents
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine 264.2 2.8 0.12 (PBS) 2,4-difluorophenyl, 6-fluoro
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 226.25 2.5 0.25 (DMSO) 4-fluorophenyl, 6-methyl
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine 313.1 3.2 0.08 (DMSO) 2,4-difluorophenyl, 6-bromo
IP-3 400.5 3.0 0.45 (EtOH) 4-fluorophenyl, piperazinylmethyl

Notes:

  • Fluorine atoms reduce logP by ~0.3 units compared to chlorine .
  • Carboxamide derivatives (e.g., cpd 16) show 2-fold higher aqueous solubility than parent structures .

Pharmacological Insights

  • Metabolic Stability: Difluorophenyl derivatives exhibit longer half-lives (t₁/₂ > 4 h in microsomes) than monohalogenated analogues due to C-F bond resilience .
  • Target Affinity : Piperazinylmethyl-substituted compounds (e.g., IP-3) demonstrate nM-level binding to serotonin receptors (5-HT₂A), whereas trifluoromethyl derivatives show selectivity for kinase targets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine with high purity and yield?

  • Methodological Answer : Synthesis requires multi-step reactions starting from fluorinated phenyl precursors and imidazo[1,2-a]pyridine intermediates. Critical parameters include:

  • Temperature Control : Maintaining 0–10°C during electrophilic substitution to avoid side reactions (e.g., over-halogenation) .
  • Solvent Selection : Chloroform or DMF for solubility and stability of intermediates .
  • Reaction Monitoring : Use HPLC to track intermediates and ensure >95% purity before proceeding .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the final product .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm) and fluorophenyl substituents (δ 6.8–7.3 ppm). Coupling constants (J) distinguish ortho/para fluorine effects .
  • 19F NMR : Resolve distinct signals for 2,4-difluorophenyl (–110 to –120 ppm) and the 6-fluoro group (–130 to –140 ppm) .
  • HSQC/HMBC : Correlate proton and carbon shifts to confirm connectivity, especially for fused-ring systems .

Q. What role do fluorine substituents play in the electronic properties of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Fluorine atoms induce electron-withdrawing effects, modulating:

  • Electrophilicity : Enhanced reactivity at the pyridine N1 position for nucleophilic substitutions .
  • Lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability (calculated via DFT using B3LYP/6-31G*) .
  • Aromatic Stacking : Fluorine’s σ-hole interactions stabilize π-π stacking with protein targets (e.g., kinases) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine in substitution reactions?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model fluorine’s electronegativity .
  • Transition-State Analysis : Locate TS geometries for SNAr reactions at the 3-position using QST3 or NEB methods .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate DMF or THF environments .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50 assays in triplicate to account for variability in cell-based studies .
  • Off-Target Screening : Use proteome-wide microarrays to identify non-specific binding (e.g., CYP450 isoforms) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 2,4-difluorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. How does the introduction of fluorine atoms influence binding affinity to protein targets, and what biophysical methods validate these interactions?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and Kd for ligand-target binding (e.g., kinase inhibition) .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kon/koff) to assess fluorine’s impact on binding kinetics .
  • X-ray Crystallography : Resolve fluorine-protein interactions (e.g., halogen bonds with Tyr or His residues) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.